3-Methylcyclotetradecane-1,5-dione
Description
Note: The evidence refers to "3-methylcyclopentadecane-1,5-dione" (a 15-membered macrocyclic diketone), which may indicate a discrepancy in nomenclature (tetradecane vs. pentadecane). For consistency with the evidence, this article focuses on 3-methylcyclopentadecane-1,5-dione (CID 11184330), a macrocyclic diketone with the molecular formula C₁₆H₂₈O₂ and structural features including a 15-membered ring substituted with a methyl group and two ketone groups at positions 1 and 5 . It is synthesized via oxidation of 14-methylbicyclo[10.3.0]pentadecen[1(12)] using formic acid and hydrogen peroxide . Its primary application lies in the fragrance industry due to its olfactory properties .
Properties
CAS No. |
921212-63-7 |
|---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
3-methylcyclotetradecane-1,5-dione |
InChI |
InChI=1S/C15H26O2/c1-13-11-14(16)9-7-5-3-2-4-6-8-10-15(17)12-13/h13H,2-12H2,1H3 |
InChI Key |
QQGDBNBCTQHDJL-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)CCCCCCCCCC(=O)C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Diketopiperazine Derivatives
Examples :
- (3Z,6S)-3-Benzylidene-6-isobutylpiperazine-2,5-dione (Compound 6)
- Albonoursin (Compound 7)
Structural Insight : Unlike the macrocyclic diketone, diketopiperazines are smaller, nitrogen-containing heterocycles with demonstrated antiviral activity. Their bioactivity correlates with substituents like benzylidene and isobutyl groups, which enhance binding to viral targets .
Curcumin Analogs (Beta-Diketones)
Examples :
- Tetrahydrocurcumin (THC)
- 1,7-Bis(3,4-dimethoxyphenyl)-4-cyclohexyl-1,6-heptadiene-3,5-dione (DMCHC)
Functional Contrast : While both classes contain diketone groups, curcumin analogs are linear and metabolically unstable, limiting their therapeutic use. The macrocyclic structure of 3-methylcyclopentadecane-1,5-dione enhances stability but lacks reported bioactivity .
1,5-Benzodiazepine-2,4-dione Derivatives
Example :
- 1,3-Dimethyl-3-tetradecyl-1H-1,5-benzodiazepine-2,4(3H,5H)-dione
Synthetic Flexibility : Benzodiazepine-diones are synthesized via alkylation of acidic methylene groups, enabling diverse functionalization . In contrast, 3-methylcyclopentadecane-1,5-dione requires specific bicyclic precursors for synthesis .
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